molecular formula C33H43N3O6 B1665140 Aplaviroc CAS No. 461443-59-4

Aplaviroc

Cat. No. B1665140
M. Wt: 577.7 g/mol
InChI Key: GWNOTCOIYUNTQP-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.
A spiro-diketo-piperazine;  a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.

Scientific Research Applications

Aplaviroc as an HIV Entry Inhibitor

  • CCR5 Antagonism : Aplaviroc is a CCR5 antagonist that inhibits HIV entry by binding specifically to human CCR5 and allosterically inhibiting HIV entry. This mechanism of action has been shown to be effective against HIV isolates from various clades as well as those resistant to current HIV therapies targeting reverse transcriptase (RT), protease (PR), and gp41 (Demarest et al., 2005).

Investigations on Drug Interactions and Resistance

  • Drug Interaction Potential : A study used a modified Cooperstown 5 +1 cocktail to assess the drug interaction potential of Aplaviroc, indicating no significant inhibition of CYP1A2, CYP2C9, CYP2C19, or CYP2D6 enzyme activity. This suggests mild inhibition of CYP3A isozymes, which could be crucial in future clinical studies (Johnson et al., 2006).
  • Virologic Failure and Resistance Detection : Clonal analysis of the viral envelope tropism and aplaviroc susceptibility showed the development of resistance in treatment-naive subjects. This study provides insights into the emergence of aplaviroc resistance and its implications for HIV therapy (Kitrinos et al., 2008).

Pharmacokinetics and Safety Profile

  • Hepatotoxicity in Clinical Trials : Aplaviroc's clinical development was discontinued due to observed severe liver toxicity in clinical trials. This underscores the importance of considering safety profiles in drug development (Nichols et al., 2007).
  • In Vitro and Clinical Relationship Between CCR5 Receptor Occupancy and Anti-HIV Activity : This study demonstrates the correlation between CCR5 receptor occupancy and anti-HIV activity, both in vitro and in clinical settings. It provides a comprehensive understanding of the pharmacodynamics of CCR5 antagonists (Demarest et al., 2008).

Potential Enhancement of Aplaviroc's Anti-HIV Activity

  • Enhancement with Rapamycin : A study found that combining Rapamycin with Aplaviroc enhances its anti-HIV activity, suggesting potential new therapeutic strategies involving CCR5 antagonists (Latinovic et al., 2009).

properties

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047317
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GW873140 is a novel CCR5 receptor antagonist that binds specifically to human CCR5. It binds to human CCR5 with a unique profile as evidenced by the selective inhibition of monoclonal antibody binding. One of the many ways in which CCR5 inhibitors differ from the currently available classes of HIV drugs is that they bind to the host (CCR5 receptor), the cell, target rather than to the viral enzymes in cells like the CD4 cell.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aplaviroc

CAS RN

461443-59-4
Record name Aplaviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461443-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aplaviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APLAVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplaviroc
Reactant of Route 2
Aplaviroc
Reactant of Route 3
Aplaviroc
Reactant of Route 4
Aplaviroc
Reactant of Route 5
Reactant of Route 5
Aplaviroc
Reactant of Route 6
Aplaviroc

Citations

For This Compound
1,330
Citations
WG Nichols, HM Steel, T Bonny… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Aplaviroc (APL) was a new CCR5 antagonist that was investigated in two dose-ranging studies with antiretroviral therapy-naïve, human immunodeficiency virus-infected adults: …
Number of citations: 200 journals.asm.org
ASCENT study team - Antiviral therapy, 2008 - journals.sagepub.com
Background This Phase IIb study explored the antiviral activity and safety of the investigational CCR5 antagonist aplaviroc (APL) in antiretroviral-naive patients harbouring R5-tropic …
Number of citations: 25 journals.sagepub.com
P Yeni, A Lamarca, D Berger, P Cimoch… - HIV …, 2009 - Wiley Online Library
Background This phase IIb study explored the antiviral activity and safety of the investigational CC chemokine receptor 5 (CCR5) antagonist aplaviroc (APL) in antiretroviral‐naïve …
Number of citations: 18 onlinelibrary.wiley.com
JF Demarest, H Amrine-Madsen… - Antimicrobial agents …, 2009 - Am Soc Microbiol
The CCR102881 (ASCENT) study evaluated the antiviral activity of the novel CCR5 entry inhibitor aplaviroc plus a fixed-dose combination of lamivudine-zidovudine (Combivir) in drug-…
Number of citations: 18 journals.asm.org
KK Adkison, A Shachoy‐Clark, L Fang… - British journal of …, 2006 - Wiley Online Library
Aims This study assessed the effects of the CYP3A inhibitors lopinavir/ritonavir (LPV/r) on the steady‐state pharmacokinetics (PK) of aplaviroc (APL), a CYP3A4 substrate, in healthy …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
KM Nolan, GQ Del Prete, APO Jordan… - Journal of …, 2009 - Am Soc Microbiol
… evaluated, including aplaviroc. In addition, by using combinations of aplaviroc and CCR5 … show that Δ9-12a was capable of using aplaviroc-bound receptor for entry. These findings …
Number of citations: 36 journals.asm.org
BM Johnson, IH Song, KK Adkison… - The Journal of …, 2006 - Wiley Online Library
… of aplaviroc to alter the pharmacokinetics of CYP probe substrates in vivo, using the Cooperstown 5+1 cocktail, 10 and to assess the steady-state pharmacokinetics of aplaviroc (400 mg …
Number of citations: 30 accp1.onlinelibrary.wiley.com
H Nakata, SM Steinberg, Y Koh, K Maeda… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Aplaviroc (AVC), an experimental CCR5 inhibitor, potently blocks in vitro the infection of R5-tropic human immunodeficiency virus type 1 (R5-HIV-1) at subnanomolar 50% inhibitory …
Number of citations: 42 journals.asm.org
KM Kitrinos, H Amrine-Madsen, DM Irlbeck… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… Clonal analyses of the viral envelope tropism, aplaviroc susceptibility, and env sequencing … aplaviroc or lopinavir-ritonavir was not observed at the population level. However, aplaviroc …
Number of citations: 35 journals.asm.org
JF Demarest, SS Sparks, K Schell… - The Journal of …, 2008 - Wiley Online Library
Aplaviroc (GW873140) binds specifically to human cellular … In vitro studies show that aplaviroc selectively inhibits the … CCR5 receptor occupancy was aplaviroc concentration—…
Number of citations: 13 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.